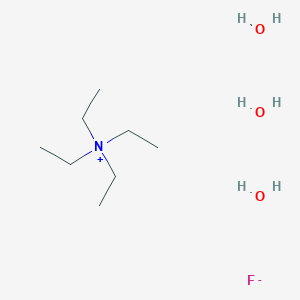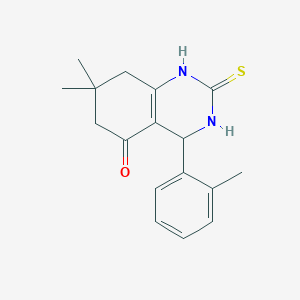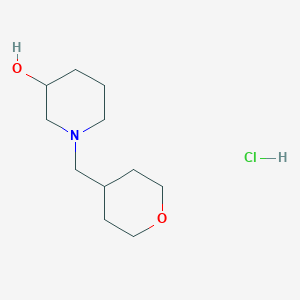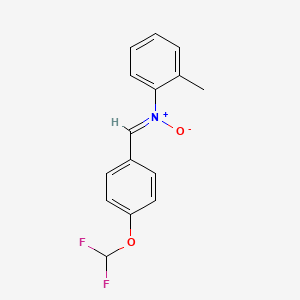
(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide” is a compound that contains a benzylidene moiety, which is a common structural unit in many organic compounds . The “Z” in the name indicates the geometry around the double bond, where the highest priority groups are on the same side. The compound also contains a difluoromethoxy group (-OCHF2), which is a type of ether group that has been substituted with two fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzylidene moiety attached to an aniline derivative. The difluoromethoxy group would likely contribute to the compound’s polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylidene moiety could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluoromethoxy group could increase the compound’s polarity and potentially its reactivity .Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
Compounds like HPF and APF, related in function to the compound of interest, have been designed for the selective detection of highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes can differentiate hROS from other reactive oxygen species (ROS) and specifically detect hypochlorite (-OCl) in living cells, highlighting their potential in biological and chemical applications (Setsukinai et al., 2003).
Cyanide Anion Detection
A novel molecule, dmpp, and its iridium(III) complex, [(ppy)2Ir(dmpp)]PF6, showcase highly selective and sensitive detection of cyanide anions by visual changes and phosphorescence. This advancement offers a significant improvement in the sensitivity and speed of CN− detection, presenting a powerful tool for chemical sensing applications (Lou et al., 2010).
Biomedical Applications of Nanoparticles
Zinc oxide (ZnO) nanoparticles have demonstrated promising results in anticancer and antimicrobial activities due to their ability to generate reactive oxygen species (ROS) and induce apoptosis. Their potential as drug carriers for targeted therapy further underscores the versatility of similar nanomaterials in biomedical research, offering insights into the broader applications of related compounds (Mishra et al., 2017).
Gas Separation and Sensing
The development of metal-organic frameworks (MOFs) with specific structural characteristics allows for highly selective gas separation and sensing. These materials, such as UTSA-74, demonstrate unique binding sites for gas molecules, offering potential for applications in environmental monitoring and industrial gas separation processes (Luo et al., 2016).
Photocatalytic Degradation of Pollutants
Metal hydroxyfluorides and zinc-based nanomaterials like Zn(OH)F have shown effective photocatalytic properties in the degradation of organic pollutants under UV-light irradiation. These materials highlight the application of related compounds in environmental cleanup and pollution control efforts (Yang et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)methanimine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-11-4-2-3-5-14(11)18(19)10-12-6-8-13(9-7-12)20-15(16)17/h2-10,15H,1H3/b18-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSUAYLAXNTLJF-ZDLGFXPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=CC2=CC=C(C=C2)OC(F)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/[N+](=C/C2=CC=C(C=C2)OC(F)F)/[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

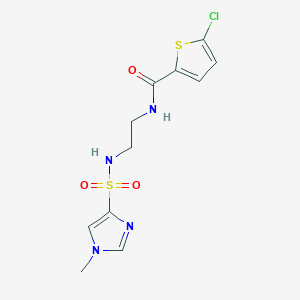
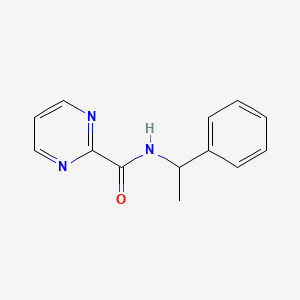
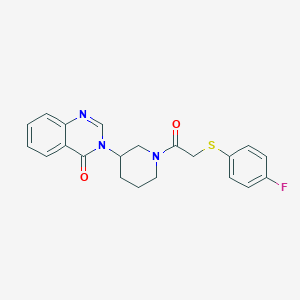

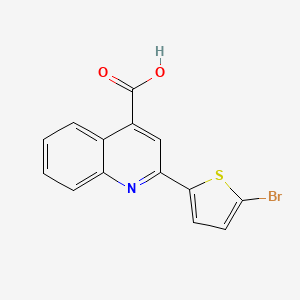
![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)
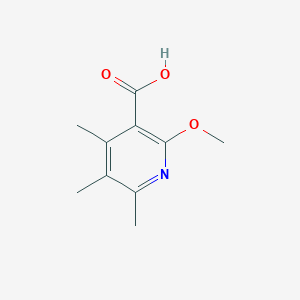
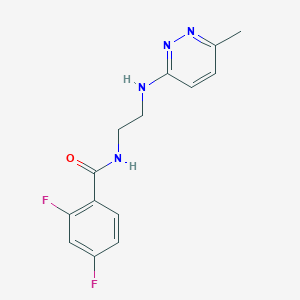
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)
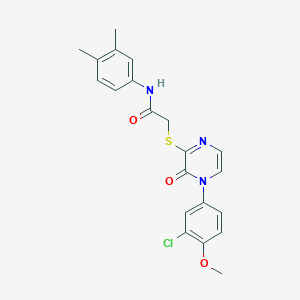
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)
